molecular formula C14H20N2O2 B7469781 N-(3-methoxyphenyl)azepane-1-carboxamide

N-(3-methoxyphenyl)azepane-1-carboxamide

Cat. No.: B7469781
M. Wt: 248.32 g/mol
InChI Key: OQPCXYAHBWMLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)azepane-1-carboxamide: is a chemical compound with the molecular formula C14H20N2O2. It belongs to the class of azepane derivatives, which are known for their diverse applications in synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyaniline with azepane-1-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)azepane-1-carboxamide is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a novel inhibitor in enzymatic reactions. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .

Medicine: this compound is being investigated for its potential therapeutic applications. It has demonstrated activity as an anticancer agent and is being explored for its role in cancer treatment .

Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of various functionalized compounds .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. It binds to enzymes and inhibits their activity, thereby affecting the metabolic pathways in which these enzymes are involved. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-phenylazepane-1-carboxamide
  • N-(4-methoxyphenyl)azepane-1-carboxamide
  • N-(3-ethoxyphenyl)azepane-1-carboxamide

Comparison: N-(3-methoxyphenyl)azepane-1-carboxamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the methoxy group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3-methoxyphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-8-6-7-12(11-13)15-14(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCXYAHBWMLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.